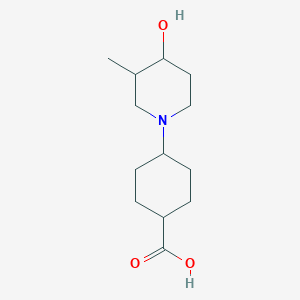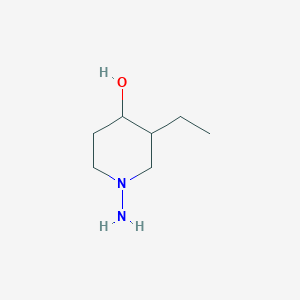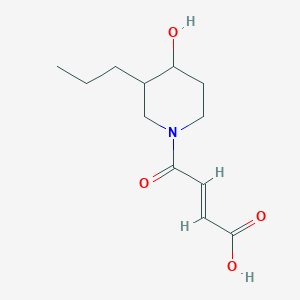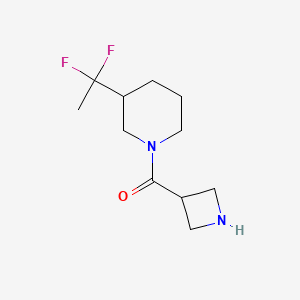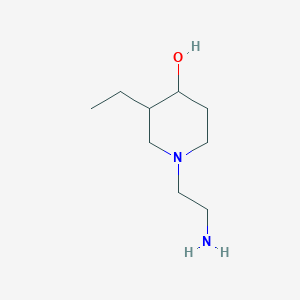
1-(2-Aminoéthyl)-3-éthylpipéridin-4-ol
Vue d'ensemble
Description
1-(2-Aminoethyl)-3-ethylpiperidin-4-ol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminoethyl group and an ethyl group attached to a piperidin-4-ol backbone.
Applications De Recherche Scientifique
1-(2-Aminoethyl)-3-ethylpiperidin-4-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for metal ions, facilitating studies on metal-ligand interactions.
Industry: Utilized in the production of epoxy resins, corrosion inhibitors, and other industrial chemicals.
Mécanisme D'action
Target of Action
Similar compounds such as serotonin and N-(2-Aminoethyl)-1-aziridineethanamine target various receptors in the body, influencing numerous physiological processes.
Mode of Action
For instance, serotonin, a monoamine neurotransmitter, modulates various functions including mood, cognition, reward, learning, memory, and numerous physiological processes .
Biochemical Pathways
Related compounds like dopamine are involved in several key functions in the brain, such as motor output, motivation, memory, and endocrine regulation . Dopamine is synthesized from the amino acid tyrosine in a two-step enzymatic process .
Pharmacokinetics
The kinetics of absorption of a similar compound, 1-(2-aminoethyl) piperazine, in aqueous solution has been studied .
Result of Action
Similar compounds like serotonin and dopamine have complex biological functions, influencing diverse functions including mood, cognition, reward, learning, memory, and numerous physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Aminoethyl)-3-ethylpiperidin-4-ol. For instance, a study on a similar compound, 1-(2-aminoethyl) piperazine, showed that the kinetics of CO2 absorption in aqueous solution varied with temperature . This suggests that environmental conditions such as temperature can influence the action of these compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)-3-ethylpiperidin-4-ol can be synthesized through several synthetic routes. One common method involves the reaction of 1-ethylpiperidin-4-ol with 2-chloroethylamine under controlled conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Aminoethyl)-3-ethylpiperidin-4-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Comparaison Avec Des Composés Similaires
1-(2-Aminoethyl)piperazine
1-ethylpiperidin-4-ol
N-ethylpiperidine
1-(2-aminoethyl)piperidine
This comprehensive overview provides a detailed understanding of 1-(2-Aminoethyl)-3-ethylpiperidin-4-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-(2-aminoethyl)-3-ethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-2-8-7-11(6-4-10)5-3-9(8)12/h8-9,12H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAMHYQTPCECKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1491037.png)
![2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1491038.png)

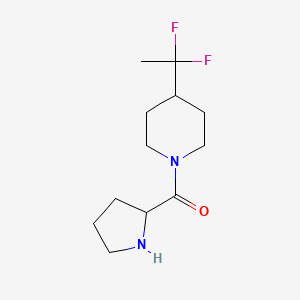
![(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1491044.png)
